2-Carboxy-3-carboxymethylquinoline
Overview
Description
2-Carboxy-3-carboxymethylquinoline (CCMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCMQ is a derivative of quinoline, a heterocyclic aromatic compound, and has a carboxylic acid group attached to its carbon structure.
Scientific Research Applications
Antagonism of the Glycine Site on the NMDA Receptor
2-Carboxytetrahydroquinolines, derived from kynurenic acid (a relative of 2-Carboxy-3-carboxymethylquinoline), have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. This research demonstrates the conformational and stereochemical requirements for such activity, highlighting the relevance of these compounds in studying NMDA receptor functions (Carling et al., 1992).
Chemistry and Synthetic Applications
Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which includes 2-Carboxy-3-carboxymethylquinoline, covers the synthesis of quinoline ring systems and the construction of fused or binary heterocyclic systems. This encompasses the biological evaluation and synthetic applications of these compounds, demonstrating their significance in the field of medicinal chemistry (Hamama et al., 2018).
Inhibition of 2-Oxoglutarate Oxygenases
5-Carboxy-8-hydroxyquinoline, related to 2-Carboxy-3-carboxymethylquinoline, has been found to be a broad-spectrum inhibitor of 2-oxoglutarate and iron-dependent oxygenases. This has implications for therapeutic targets in human diseases, demonstrating the wide-ranging potential of carboxyquinolines in medical research (Hopkinson et al., 2013).
PARP-1 Inhibitors
Quinoline-8-carboxamides, a new class of inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), have been designed and synthesized. These compounds maintain the required pharmacophore conformation through an intramolecular hydrogen bond. This research indicates the potential of quinoline derivatives, like 2-Carboxy-3-carboxymethylquinoline, in therapeutic activities related to enzyme inhibition (Lord et al., 2009).
Radiochemiluminescence Properties
Carboxyquinolines, including 2-carboxyquinoline, exhibit radiochemiluminescence when radiolyzed to 1,4-dihydroquinolines, emitting light in the presence of oxygen. This property suggests potential applications in radiation dosimetry and analytical methods (Papadopoulos et al., 2000).
Structure-Cytotoxic Activity Relationship
Derivatives of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides have been studied for their cytotoxic activity on cancer lines. This study provides insights into the influence of substituents on the biological activity of quinoline derivatives, which is relevant to 2-Carboxy-3-carboxymethylquinoline (Soural et al., 2011).
properties
IUPAC Name |
3-(carboxymethyl)quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10(15)6-8-5-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-5H,6H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJDEHFADWURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl)quinoline-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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